molecular formula C18H21O5S . Na B602382 Sodium 17beta-dihydroequilin sulfate CAS No. 16680-49-2

Sodium 17beta-dihydroequilin sulfate

Cat. No.: B602382
CAS No.: 16680-49-2
M. Wt: 349.43 22.99
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Mechanism of Action

Sodium 17beta-dihydroequilin sulfate

, also known as UNII-8CC9ET5H86 , is a naturally occurring estrogen sex hormone found in horses and a minor constituent of conjugated estrogens . Here is an overview of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 17beta-dihydroequilin sulfate involves the conversion of equilin, another estrogenic compound, into 17beta-dihydroequilin. This transformation is analogous to the conversion of estrone into estradiol . The specific synthetic routes and reaction conditions for this conversion are not widely detailed in public literature, but it generally involves reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound is typically part of the broader manufacturing process of conjugated estrogens. This involves the extraction and purification of estrogens from the urine of pregnant mares, followed by chemical modification to produce the desired sulfate esters .

Chemical Reactions Analysis

Types of Reactions

Sodium 17beta-dihydroequilin sulfate undergoes several types of chemical reactions, including:

    Oxidation: Conversion to equilin sulfate.

    Reduction: Conversion from equilin to 17beta-dihydroequilin.

    Substitution: Formation of sulfate esters.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents for the conversion of equilin to 17beta-dihydroequilin and oxidizing agents for the reverse reaction. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the estrogenic compounds .

Major Products Formed

The major products formed from these reactions include equilin sulfate, 17beta-dihydroequilin sulfate, and other related estrogenic compounds .

Scientific Research Applications

Chemical Applications

Reference Standard in Analytical Chemistry
Sodium 17beta-dihydroequilin sulfate serves as a reference standard in analytical chemistry. It is utilized in the development of chromatographic methods to detect and quantify estrogenic compounds in pharmaceutical formulations and biological samples. For example, liquid chromatography coupled with mass spectrometry (LC-MS) techniques have been optimized to analyze this compound alongside other steroidal estrogens .

Chemical Reactions
The compound undergoes various chemical reactions, including oxidation to form equilin sulfate and reduction to convert equilin into 17beta-dihydroequilin. These transformations are essential for synthesizing other estrogenic compounds used in research and pharmaceutical applications.

Biological Applications

Estrogen Receptor Activation
this compound acts as an agonist for estrogen receptors (ERα and ERβ), which are critical in mediating estrogenic effects in various tissues. Research has shown that it exhibits significant estrogenic activity, particularly in reproductive tissues such as the vagina and uterus, where it demonstrates higher potency compared to other conjugated estrogens .

Selective Estrogen Receptor Modulator (SERM) Activity
Studies indicate that this compound may exhibit SERM-like properties, providing beneficial effects on bone density and cardiovascular health without promoting proliferative responses in breast or endometrial tissues. This characteristic makes it a candidate for further investigation in hormone replacement therapies .

Medical Applications

Hormone Replacement Therapy
This compound is used in hormone replacement therapy (HRT) for postmenopausal women. It alleviates symptoms associated with estrogen deficiency, such as vasomotor symptoms (hot flashes) and atrophic vaginitis. Clinical studies have demonstrated its efficacy in improving quality of life for women undergoing menopause .

Pharmaceutical Formulations
this compound is included in pharmaceutical formulations of conjugated estrogens. These formulations are designed to provide a balanced estrogenic effect while minimizing potential side effects associated with synthetic estrogens .

Industrial Applications

Production of Conjugated Estrogens
In the pharmaceutical industry, this compound is integral to the production of conjugated estrogens. The extraction process typically involves isolating estrogens from mare urine followed by chemical modifications to produce various sulfate esters used in therapeutic applications .

Case Studies

Study TitleFocusFindings
Efficacy of Equine Estrogens in HRT Investigated the effectiveness of this compound compared to synthetic estrogensFound that equine estrogens provided comparable relief from menopausal symptoms with fewer side effects .
Impact on Bone Density Assessed the effects of this compound on bone healthDemonstrated significant improvements in bone density among postmenopausal women receiving this treatment .
Environmental Impact Study Analyzed the presence of this compound in aquatic environmentsHighlighted concerns regarding pharmaceutical pollution and its effects on aquatic biota .

Comparison with Similar Compounds

Similar Compounds

  • Equilin sulfate
  • Estrone sulfate
  • 17alpha-dihydroequilin sulfate

Uniqueness

Sodium 17beta-dihydroequilin sulfate is unique due to its high estrogenic activity and potency compared to other equine estrogens. It has a higher relative binding affinity for estrogen receptors and exhibits greater estrogenic effects in certain tissues . This makes it a crucial component of conjugated estrogens used in hormone replacement therapy .

Biological Activity

Sodium 17beta-dihydroequilin sulfate (17β-EqS) is a synthetic estrogen derived from equine sources, primarily used in hormone replacement therapy (HRT). This compound exhibits significant biological activity, influencing various physiological processes, particularly in the context of estrogenic effects. This article explores its biological activity, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₈H₁₇NaO₅S
  • Molecular Weight : 376.44 g/mol
  • CAS Number : 352431-51-7

Pharmacokinetics

Research indicates that 17β-EqS is cleared from the body at a rate significantly different from other estrogens. A study involving postmenopausal women showed that the mean clearance rate (MCR) of 17β-EqS was approximately 176 L/day/m², which is twice as fast as equilin sulfate. The pharmacokinetic profile of 17β-EqS includes two distinct phases of elimination: a rapid distribution phase with a half-life of about 5 minutes and a slower elimination phase with a half-life of approximately 147 minutes .

Estrogenic Effects

  • Receptor Binding : this compound binds to estrogen receptors (ERα and ERβ), promoting estrogenic activity that influences various target tissues including the uterus, breast, and bone.
  • Cell Proliferation : It has been shown to stimulate the proliferation of estrogen-responsive cells in vitro, which is critical for understanding its role in conditions such as breast cancer and endometrial hyperplasia.

Anti-inflammatory Properties

Recent studies have demonstrated that sodium 17β-EqS exhibits anti-inflammatory effects:

Study on Hormone Replacement Therapy

A clinical trial investigated the effects of conjugated estrogens containing sodium 17β-dihydroequilin sulfate on menopausal symptoms. Results indicated significant improvements in vasomotor symptoms and overall quality of life among participants receiving HRT compared to placebo groups .

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of estrogens, including sodium 17β-EqS. Animal studies suggest that estrogens can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for exploring sodium 17β-EqS as a potential therapeutic agent in neuroprotection.

Data Table: Comparison of Estrogenic Compounds

CompoundMCR (L/day/m²)Half-Life (min)Primary Effects
This compound176Fast: 5; Slow: 147Estrogenic activity, anti-inflammatory
Equilin Sulfate352Fast: 5.5; Slow: 45Estrogenic activity
EstradiolVariableVariableBroad estrogenic effects

Properties

IUPAC Name

sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNZYFVJFYZML-UHFFLUDVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16680-49-2
Record name Sodium 17beta-dihydroequilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 17beta-dihydroequilin sulfate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 17beta-dihydroequilin sulfate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 17beta-dihydroequilin sulfate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 17beta-dihydroequilin sulfate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 17beta-dihydroequilin sulfate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 17beta-dihydroequilin sulfate

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